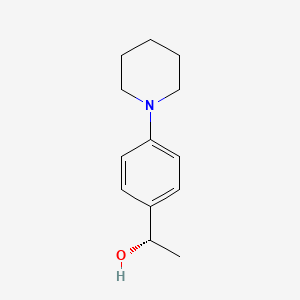
(4-Bromo-2,5-dimethylthiophen-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromo-2,5-dimethylthiophen-3-yl)methanol is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of a bromine atom and two methyl groups attached to the thiophene ring, along with a methanol group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2,5-dimethylthiophen-3-yl)methanol typically involves the bromination of 2,5-dimethylthiophene followed by a formylation reaction to introduce the methanol group. The bromination can be carried out using bromine in the presence of a catalyst such as iron(III) bromide. The formylation can be achieved using a Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Bromo-2,5-dimethylthiophen-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other groups such as amines or thiols using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium amide in liquid ammonia for amination or thiourea for thiolation.
Major Products
Oxidation: (4-Bromo-2,5-dimethylthiophen-3-yl)carboxylic acid.
Reduction: 2,5-Dimethylthiophen-3-ylmethanol.
Substitution: (4-Amino-2,5-dimethylthiophen-3-yl)methanol or (4-Mercapto-2,5-dimethylthiophen-3-yl)methanol.
Wissenschaftliche Forschungsanwendungen
(4-Bromo-2,5-dimethylthiophen-3-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of (4-Bromo-2,5-dimethylthiophen-3-yl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved are still under investigation, but it is believed to modulate cellular processes through its interactions with specific proteins and nucleic acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Bromo-2,5-dimethylthiophen-3-yl)methanamine hydrochloride: Similar structure but with an amine group instead of a methanol group.
(2-Bromo-4,5-dimethoxyphenyl)methanol: Similar structure but with methoxy groups instead of methyl groups.
Uniqueness
(4-Bromo-2,5-dimethylthiophen-3-yl)methanol is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its combination of a bromine atom, two methyl groups, and a methanol group makes it a versatile intermediate for various synthetic applications.
Eigenschaften
Molekularformel |
C7H9BrOS |
|---|---|
Molekulargewicht |
221.12 g/mol |
IUPAC-Name |
(4-bromo-2,5-dimethylthiophen-3-yl)methanol |
InChI |
InChI=1S/C7H9BrOS/c1-4-6(3-9)7(8)5(2)10-4/h9H,3H2,1-2H3 |
InChI-Schlüssel |
YMWRAIGPNCCCNS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(S1)C)Br)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


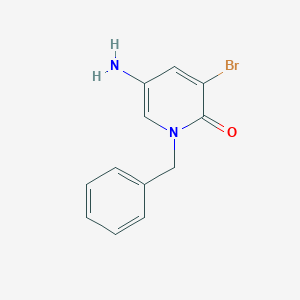
![2-[3-(2-Bromoethoxy)propyl]-6-methylpyridine](/img/structure/B13173487.png)
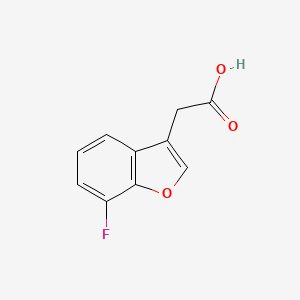
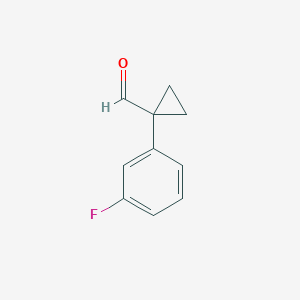
![N-[(3,3-Difluorocyclobutyl)methyl]aniline](/img/structure/B13173501.png)
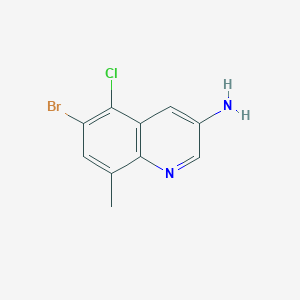
![3-Ethyl-1-[(2-methylpyrrolidin-2-yl)methyl]urea](/img/structure/B13173512.png)
![2-[(3-Methylphenyl)methyl]oxirane](/img/structure/B13173515.png)
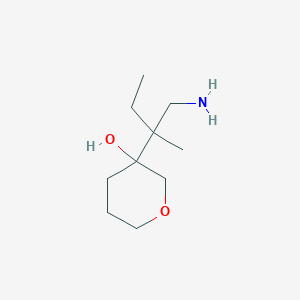
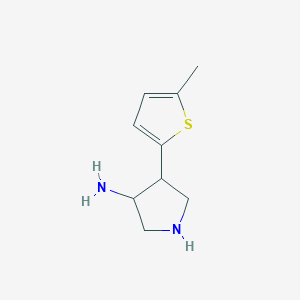
amine](/img/structure/B13173528.png)
![1-[1-(Aminomethyl)cyclopropyl]-1-(1-methylcyclopropyl)ethan-1-ol](/img/structure/B13173529.png)
